molecular formula C16H22N2O5S2 B2389225 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 2097939-57-4

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2389225
CAS No.: 2097939-57-4
M. Wt: 386.48
InChI Key: RABMCFYPNIQSTB-WLRTZDKTSA-N
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Description

N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide is a synthetic benzamide derivative characterized by two distinct sulfonyl-containing substituents: a (2E)-3-methanesulfonylprop-2-en-1-yl group attached to the benzamide nitrogen and a piperidine-1-sulfonyl moiety at the para position of the benzene ring. The methanesulfonyl group enhances hydrophilicity, while the piperidine sulfonyl substituent may contribute to target engagement, as seen in analogous transglutaminase (TG2) inhibitors .

Properties

IUPAC Name

N-[(E)-3-methylsulfonylprop-2-enyl]-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S2/c1-24(20,21)13-5-10-17-16(19)14-6-8-15(9-7-14)25(22,23)18-11-3-2-4-12-18/h5-9,13H,2-4,10-12H2,1H3,(H,17,19)/b13-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABMCFYPNIQSTB-WLRTZDKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidine at the Benzene Ring

The most efficient route begins with the preparation of 4-(chlorosulfonyl)benzoic acid, followed by nucleophilic substitution with piperidine.

Procedure :

  • Chlorosulfonation : Treat 4-aminobenzoic acid with chlorosulfonic acid at 0–5°C to yield 4-(chlorosulfonyl)benzoic acid.
  • Piperidine Substitution : React the chlorosulfonyl intermediate with piperidine in dichloromethane (DCM) at room temperature for 12 hours. Triethylamine (TEA) is added to scavenge HCl, achieving a 78% yield of 4-(piperidine-1-sulfonyl)benzoic acid.

Key Data :

Step Reagents/Conditions Yield (%)
Chlorosulfonation ClSO₃H, 0–5°C, 2 h 85
Piperidine Substitution Piperidine, DCM, TEA, RT, 12 h 78

Activation of the Carboxylic Acid

The benzoic acid is converted to an acid chloride for amide coupling:

  • Reagents : Thionyl chloride (SOCl₂) in refluxing toluene.
  • Conditions : 80°C, 3 hours, yielding 4-(piperidine-1-sulfonyl)benzoyl chloride in 92% purity.

Synthesis of (2E)-3-Methanesulfonylprop-2-en-1-Amine

The (E)-configured allylamine side chain is synthesized via a Wittig reaction, ensuring stereoselectivity.

Wittig Reaction for Alkene Formation

A stabilized ylide is generated from methanesulfonylmethyltriphenylphosphonium bromide and reacted with formaldehyde:

Procedure :

  • Ylide Preparation : Treat methanesulfonylmethyltriphenylphosphonium bromide with potassium tert-butoxide in THF at −78°C.
  • Alkene Formation : Add paraformaldehyde to the ylide solution, stirring at room temperature for 6 hours. The (E)-3-methanesulfonylprop-2-enal is obtained with a Z:E ratio of 1:4.5.

Key Data :

Step Reagents/Conditions Z:E Ratio Yield (%)
Ylide Preparation KOtBu, THF, −78°C
Wittig Reaction Paraformaldehyde, RT, 6 h 1:4.5 82

Reductive Amination

The aldehyde intermediate is converted to the amine via reductive amination:

  • Reagents : Ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.
  • Conditions : Stir at 25°C for 24 hours, yielding (2E)-3-methanesulfonylprop-2-en-1-amine in 68% yield.

Amide Coupling of Intermediate Components

The final step involves coupling the benzoyl chloride with the allylamine.

Schotten-Baumann Reaction

Procedure :

  • Combine 4-(piperidine-1-sulfonyl)benzoyl chloride (1.2 equiv) and (2E)-3-methanesulfonylprop-2-en-1-amine (1.0 equiv) in DCM.
  • Add TEA (3.0 equiv) dropwise at 0°C, then warm to room temperature for 6 hours.

Key Data :

Parameter Value
Solvent Dichloromethane
Base Triethylamine
Reaction Time 6 hours
Yield 74%

Coupling Agent Optimization

Alternative methods using HATU or EDCl improve yields:

  • HATU Method : 4-(Piperidine-1-sulfonyl)benzoic acid (1.0 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv), and allylamine (1.2 equiv) in DMF, 85% yield.

Stereochemical Control and Purification

Chromatographic Separation

The (E)-isomer is isolated using silica gel chromatography with ethyl acetate/hexane (3:7).

Crystallization

Recrystallization from ethanol/water (9:1) enhances purity to >99% (HPLC).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Schotten-Baumann Simple, cost-effective Moderate stereoselectivity 74
HATU Coupling High yield, mild conditions Expensive reagents 85
Reductive Amination Direct amine formation Requires aldehyde precursor 68

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced alkenes, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Solubility and Physicochemical Properties

  • The target compound’s dual sulfonyl groups likely confer higher aqueous solubility compared to N-(4-bromophenyl)-4-trifluoromethyl benzamide (moderate solubility) and N-ethyl benzamide (low solubility) .
  • Halogenated derivatives (e.g., bromophenyl, trifluoromethyl) exhibit reduced solubility due to increased hydrophobicity .

Biological Activity

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antibacterial, enzyme inhibition, and anticancer properties. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{20}N_{2}O_{4}S_{2}
  • Molecular Weight : 396.47 g/mol

1. Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of piperidine have been shown to possess moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

2. Enzyme Inhibition

This compound is also evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. A study highlighted that certain piperidine derivatives displayed strong inhibitory activity against urease, which is crucial for treating conditions like urinary infections .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TypeIC50 (µM)
Compound DAcetylcholinesterase6.28 ± 0.003
Compound EUrease1.13 ± 0.003

3. Anticancer Properties

Compounds with piperidine and sulfonamide functionalities are noted for their anticancer activities. Research has indicated that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity
In a recent study, a series of piperidine derivatives were tested against human cancer cell lines. The results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The sulfonamide group may interact with the active sites of enzymes like AChE and urease, leading to inhibition.
  • Bacterial Cell Wall Disruption : The compound may disrupt bacterial cell wall synthesis, contributing to its antibacterial effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide?

  • Methodology : The synthesis typically involves multi-step reactions, such as:

  • Step 1 : Sulfonylation of a benzamide precursor using methanesulfonyl chloride or piperidine sulfonamide derivatives under anhydrous conditions.
  • Step 2 : Coupling reactions (e.g., Michael addition or nucleophilic substitution) to introduce the (2E)-3-methanesulfonylprop-2-en-1-yl moiety.
  • Key Conditions : Solvents like DMF, DMSO, or acetonitrile are used to enhance reactivity, with catalysts such as triethylamine or DMAP. Reactions are monitored via TLC or HPLC .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination using programs like SHELXL .

Q. What are the primary biological targets or pathways associated with this compound?

  • Methodology :

  • In vitro assays : Screen against kinase panels or inflammatory markers (e.g., NF-κB) to identify targets.
  • Docking studies : Preliminary computational modeling to predict interactions with proteins like kinases or receptors, leveraging the compound’s sulfonamide and ene-sulfone motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in multi-step synthesis?

  • Methodology :

  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce side reactions.
  • Temperature Control : Use cryogenic conditions (-20°C) during sulfonylation to minimize decomposition.
  • Purification : Employ automated flash chromatography or recrystallization in ethanol/water mixtures to isolate high-purity intermediates .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with modified piperidine or methanesulfonyl groups. Test in dose-response assays (e.g., IC₅₀ determination in cancer cell lines).
  • Case Example : Replacing the piperidine sulfonamide with a morpholine group (as in ) reduced cytotoxicity but retained anti-inflammatory activity .

Q. How can computational methods predict binding affinity and selectivity for target proteins?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with high-resolution crystal structures (e.g., PDB entries).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the protein-ligand complex .

Q. How to resolve contradictions between predicted and observed biological activity data?

  • Methodology :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics alongside cell viability assays).
  • Metabolite Screening : Use LC-MS to identify in situ degradation products that may interfere with activity .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide moiety.
  • Formulation : Use co-solvents (PEG 400) or liposomal encapsulation to enhance aqueous solubility .

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